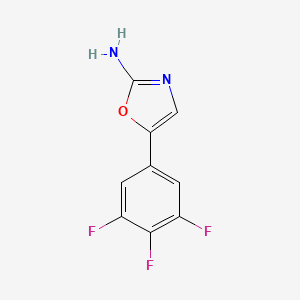
5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a trifluorophenyl group attached to the oxazole ring, which imparts unique chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine typically involves the reaction of 3,4,5-trifluoroaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazole ring. The reaction conditions generally include:
Reagents: 3,4,5-trifluoroaniline, glyoxal, acid catalyst (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the trifluorophenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Oxazole N-oxides
Reduction: Saturated heterocycles
Substitution: Halogenated or nucleophile-substituted derivatives
科学的研究の応用
5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Studied for its potential use in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in anticancer research, the compound has been shown to inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 5-(3,4,5-Trifluorophenyl)-1,3,4-oxadiazol-2-amine
- 3,4,5-Trifluorophenylboronic acid
- 3,4,5-Trifluorophenyl-substituted difluoroboron compounds
Uniqueness
5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles, such as in the development of pharmaceuticals and advanced materials .
生物活性
5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine is a fluorinated compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.
- IUPAC Name : 5-(3,4,5-trifluorophenyl)oxazol-2-amine
- CAS Number : 2229192-41-8
- Molecular Formula : C9H7F3N2O
- Molecular Weight : 220.16 g/mol
Synthesis
The synthesis of this compound involves several steps typically including the formation of the oxazole ring followed by the introduction of the trifluorophenyl group. The detailed synthetic pathway can vary but generally follows established protocols for synthesizing oxazole derivatives.
Antiproliferative Effects
Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated derivatives have shown promising results against breast and lung cancer cell lines. The specific antiproliferative activity of this compound has not been extensively documented; however, related studies suggest potential efficacy in inhibiting tumor growth through mechanisms that may involve apoptosis or cell cycle arrest.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Monash University Study (2008) | Investigated fluorinated compounds and their antiproliferative effects against breast and lung cancer cells. Similar structures showed significant inhibition of cancer cell growth. |
| 2015 Research on Triazolo Compounds | Focused on fluorinated derivatives with anticancer properties. Suggested that structural modifications can enhance biological activity against cancer cells. |
Safety and Toxicology
Safety assessments are crucial for any pharmaceutical compound. The compound is categorized with standard safety precautions due to its chemical properties. Toxicological studies are necessary to ascertain its safety profile before clinical applications.
特性
IUPAC Name |
5-(3,4,5-trifluorophenyl)-1,3-oxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-5-1-4(2-6(11)8(5)12)7-3-14-9(13)15-7/h1-3H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDIQWJXWQHJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C2=CN=C(O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














